![molecular formula C20H19N3O5 B2778541 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 1060292-97-8](/img/structure/B2778541.png)
2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to extended flavonoids , which are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Based on its structural similarity to extended flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Extended flavonoids , to which this compound is structurally related, are involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and gene expression regulation.
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS No. 1060292-97-8) is a pyrido[1,2-a]pyrimidine derivative known for its potential biological activities, particularly in oncology and infectious disease contexts. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research sources.
- Molecular Formula: C20H19N3O5
- Molecular Weight: 381.4 g/mol
The compound's structure features significant steric interactions due to bulky substituents, which may influence its biological efficacy.
Synthesis
The synthesis typically involves multi-step organic reactions, which can be optimized through various parameters such as:
- Temperature: Reflux conditions are commonly employed.
- Solvents: Choice of solvent can affect yield and purity.
- Reaction Time: Extended reaction times may enhance product formation.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting enzymes critical to tumor growth. Research indicates that pyrido[1,2-a]pyrimidine derivatives often act on pathways involved in cell proliferation and apoptosis.
Antiviral Activity
There is evidence to suggest that the compound might inhibit viral replication processes. The structural features of similar compounds have been associated with antiviral mechanisms, potentially targeting viral enzymes or host cell pathways.
While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways:
- Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways related to cancer and viral infections.
- Cell Signaling Modulation: Interaction with G protein-coupled receptors or other signaling molecules could lead to altered intracellular responses.
Research Findings and Case Studies
-
In Vitro Studies:
- A study demonstrated that related pyrido[1,2-a]pyrimidine derivatives exhibited significant inhibition of tumor cell lines in vitro, suggesting a potential for therapeutic application in cancer treatment .
- Animal Models:
- Comparative Analysis:
Data Table: Biological Activity Comparison
Compound Name | Antitumor Activity | Antiviral Activity | Mechanism of Action |
---|---|---|---|
Compound A | Moderate | Low | Enzyme inhibition |
Compound B | High | Moderate | Signaling modulation |
2-(4-acetyl...) | Significant | Potential | Unknown |
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-19(20(26)23-9-5-4-6-17(23)21-12)22-18(25)11-28-15-8-7-14(13(2)24)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDNGPJLUGEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.